N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-methyl-2-pyridinyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 370.14297583 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives : A novel class of pyridazin-3-one derivatives was synthesized through a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. These derivatives have been explored for their potential utility in creating fused azines, highlighting a general interest in the structural and chemical properties of such compounds for further chemical synthesis (Ibrahim & Behbehani, 2014).
Water Oxidation Catalysts : Research into Ru complexes utilizing bridging ligands related to the structural family of "N-(6-methyl-2-pyridinyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide" demonstrated the synthesis of dinuclear complexes with potential applications in water oxidation, an area of significance for sustainable energy and chemical synthesis processes (Zong & Thummel, 2005).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives : A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid showed good antibacterial and antifungal activities, suggesting the potential utility of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Molecular Docking and Screening
- Molecular Docking and In Vitro Screening : Novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings toward GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This indicates the potential for these compounds in drug development and as probes for biological studies (Flefel et al., 2018).
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15-5-4-8-20(23-15)24-21(27)14-26-22(28)12-11-19(25-26)18-10-9-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFROWGYDRGGGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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